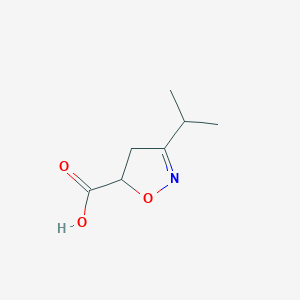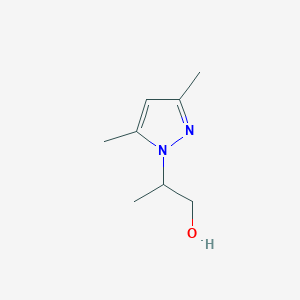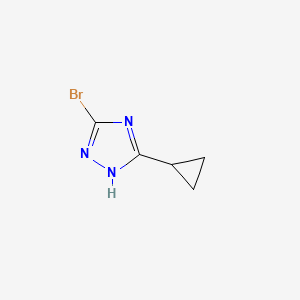![molecular formula C12H15BrN2S B1521192 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1181458-74-1](/img/structure/B1521192.png)
4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is C12H15BrN2S . Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide” is 299.23 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Molecular and Electronic Structure Investigation
Research has been conducted on the molecular and electronic structure of compounds closely related to 4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide. For instance, the study by Özdemir et al. (2009) explores the molecular geometry, vibrational frequencies, and atomic charges distribution of a similar thiazol-2-amine compound through experimental and theoretical approaches, including Hartree–Fock (HF) and density functional method (DFT) analyses (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009). Such studies are fundamental in understanding the intrinsic properties that may influence the compound's reactivity and interactions with biological molecules.
Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal potentials of thiazole derivatives. For example, the synthesis of new 1,3,4-thiadiazole derivatives has shown promise in antimicrobial activities, providing insights into their potential application in combating infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Such derivatives could be explored further for their efficacy against various bacterial and fungal pathogens, highlighting the versatility of thiazol-2-amine compounds in developing new antimicrobial agents.
Anticancer Research
Thiazole derivatives have also been investigated for their anticancer properties. Research by Yakantham et al. (2019) demonstrates the synthesis and anticancer evaluation of thiazol-4-amine derivatives against various human cancer cell lines, revealing their potential as anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019). These findings underscore the significance of thiazole compounds in the development of novel therapeutic strategies for cancer treatment.
Environmental and Material Science Applications
Thiazole compounds' applications extend beyond biomedical research, including environmental and material science. For instance, Bates et al. (2002) discuss the synthesis of an ionic liquid incorporating a thiazole-derived cation for CO2 capture, illustrating the compound's potential in addressing environmental challenges (Bates, Mayton, Ntai, & Davis, 2002). Such innovative approaches highlight the broad utility of thiazole derivatives in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.BrH/c1-8-3-5-10(6-4-8)7-11-9(2)14-12(13)15-11;/h3-6H,7H2,1-2H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBJOARDXOYVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(S2)N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




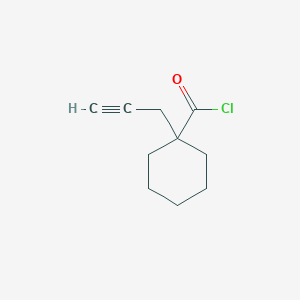
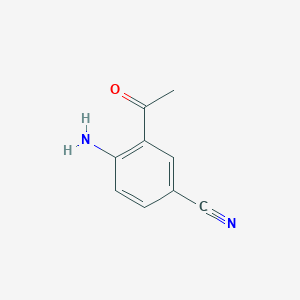
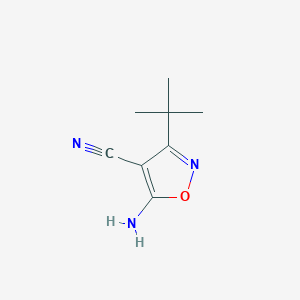
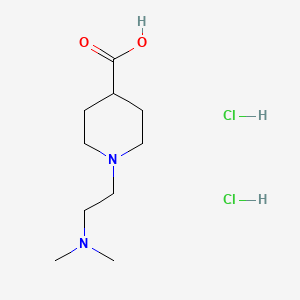
![[2-(4-Bromophenoxy)ethyl]amine hydrochloride](/img/structure/B1521121.png)
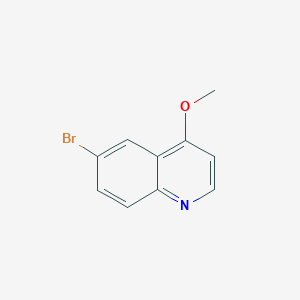
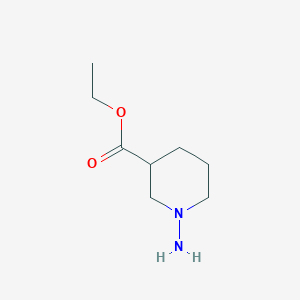
![9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521124.png)

![2-[2-(2-Thienyl)ethyl]piperidine](/img/structure/B1521127.png)
